molecular formula C19H18ClF3N2O4 B2666806 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1795456-48-2

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2666806
CAS RN: 1795456-48-2
M. Wt: 430.81
InChI Key: BURNTKIYSKNAJZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in pharmaceutical or chemical research. It contains functional groups such as chlorophenyl, methoxypropyl, and trifluoromethoxyphenyl .

Scientific Research Applications

Nonlinear Optics

The compound’s potential applications in nonlinear optics have been explored. Second and third harmonic generation studies at various wavelengths indicate its suitability for this field .

Other Pharmacological Activities

While specific studies on our compound are limited, indole derivatives in general exhibit a wide range of biological activities:

Chemical Synthesis and Medicinal Chemistry

The indole scaffold has been incorporated into various synthetic drug molecules. Researchers have synthesized diverse indole derivatives to explore their pharmacological potential .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O4/c1-18(28-2,12-4-3-5-13(20)10-12)11-24-16(26)17(27)25-14-6-8-15(9-7-14)29-19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURNTKIYSKNAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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